Phosphonamidous iodide
Description
Properties
CAS No. |
25757-12-4 |
|---|---|
Molecular Formula |
H3INP |
Molecular Weight |
174.909 g/mol |
InChI |
InChI=1S/H3INP/c1-3-2/h3H,2H2 |
InChI Key |
ZHYLQHOBMVCKCB-UHFFFAOYSA-N |
Canonical SMILES |
NPI |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Phosphonamidous Iodide
Direct Synthesis Approaches to Phosphonamidous Iodide Architectures
Direct methods for constructing the this compound framework are central to their synthesis. These approaches typically involve the formation of the crucial phosphorus-nitrogen (P-N) bond and the introduction of the iodide moiety in a controlled manner.
Reactions Involving Phosphorus Acid Halides and Amine Derivatives
A fundamental and widely employed method for the synthesis of phosphonamidous compounds involves the reaction of phosphorus acid halides with primary or secondary amines. iitk.ac.in This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic phosphorus center, leading to the displacement of a halide ion and the formation of a P-N bond. iitk.ac.inwikipedia.org In the context of phosphonamidous iodides, while direct reaction with a theoretical phosphorus acid iodide could be envisioned, the more common and practical approach often involves the use of more stable phosphorus acid chlorides or bromides followed by a subsequent halide exchange step.
The reaction between a phosphorus(III) chloride and a primary or secondary amine typically yields an aminophosphine. wikipedia.org For instance, the reaction of chlorodiphenylphosphine (B86185) with diethylamine (B46881) produces the corresponding aminophosphine. wikipedia.org Similarly, primary amines react with phosphorus(III) chlorides to form aminophosphines that possess an acidic α-NH center. wikipedia.org The stoichiometry of the reaction is crucial, as the reaction of phosphorus trichloride (B1173362) with secondary amines can proceed sequentially, yielding mono-, di-, or trisubstituted aminophosphines depending on the molar equivalents of the amine used. wikipedia.org
Interactive Table 1: Reactions of Phosphorus Acid Halides with Amines
| Phosphorus Halide Reactant | Amine Reactant | Product Type | Key Features |
| PCl₃ | Secondary Amine (e.g., HNMe₂) | Aminophosphine (e.g., Me₂NPCl₂, (Me₂N)₂PCl, (Me₂N)₃P) | Sequential substitution possible. wikipedia.org |
| Ph₂PCl | Secondary Amine (e.g., HNEt₂) | Aminophosphine (e.g., Ph₂PNEt₂) | Forms a stable aminophosphine. wikipedia.org |
| Ph₂PCl | Primary Amine (e.g., H₂NR) | Aminophosphine with acidic N-H (e.g., Ph₂PN(H)R) | Product retains a reactive N-H bond. wikipedia.org |
Conversion Pathways from Analogous Phosphonamidous Halides (e.g., Chlorides)
A prevalent and practical strategy for the synthesis of phosphonamidous iodides is through the conversion of their more readily accessible phosphonamidous chloride or bromide analogues. This is typically achieved via a halide exchange reaction, a classic example being the Finkelstein reaction. wikipedia.org In this process, a phosphonamidous chloride is treated with an iodide salt, such as sodium iodide, often in a solvent like acetone (B3395972) where the resulting sodium chloride is poorly soluble, thus driving the equilibrium towards the formation of the desired this compound. wikipedia.org
This method's effectiveness relies on the differential solubility of the halide salts. wikipedia.org While the classic Finkelstein reaction is well-established for alkyl halides, the principle can be extended to phosphonamidous halides. The success of this conversion is influenced by the nature of the substituents on the phosphorus and nitrogen atoms. Aromatic Finkelstein reactions, which are generally more challenging, can sometimes be facilitated by catalysts such as copper(I) iodide in combination with diamine ligands. wikipedia.org
Strategies for Phosphorus-Nitrogen Bond Formation Facilitated by Iodine or Iodide Species
Iodine and iodide species can actively facilitate the formation of the P-N bond, leading directly to this compound or related structures. One such approach is the iodine-mediated oxidative amination of phosphites. researchgate.netresearchgate.netnih.gov In this reaction, a trialkyl phosphite (B83602) reacts with an amine in the presence of iodine. researchgate.netnih.gov The proposed mechanism involves the initial reaction of the phosphite with iodine to form a trialkoxyiodophosphonium intermediate. This intermediate is then attacked by the amine, leading to the formation of a phosphoramidate. researchgate.net The steric accessibility of the amine's nucleophilic group has been found to be a more critical factor for the success of this reaction than its nucleophilicity. researchgate.net
Another strategy involves the use of hypervalent iodine reagents. nih.govacs.org For instance, substituted anilines can be oxidized in situ with a hypervalent iodine reagent in the presence of methanol (B129727) to form an active iminium species. Subsequent addition of a phosphine (B1218219) or phosphite in the same reaction vessel can lead to the formation of a P-C bond on the aromatic ring, a process that can be conceptually extended to P-N bond formation under different conditions. nih.gov Iodine(III) compounds with reactive iodine-nitrogen single bonds have also been developed, which can act as aminating agents. acs.org
Utilization of Inorganic and Organoiodine Precursors
The synthesis of phosphonamidous iodides can also be approached through the use of specific inorganic and organoiodine phosphorus compounds as starting materials. These precursors offer alternative pathways by providing a reactive phosphorus-iodine bond that can be subsequently functionalized.
Role of Phosphonium (B103445) Iodides as Phosphorus Transfer Reagents
Phosphonium iodides can serve as effective phosphorus transfer reagents in the synthesis of phosphorus-nitrogen compounds. nih.gov These salts, which contain a positively charged phosphorus atom, are susceptible to nucleophilic attack. While the direct reaction of phosphonium iodides with amines to form phosphonamidous iodides is not a commonly cited primary route, related transformations highlight their potential. For example, the methylation of phosphorus 2,2-dimethylhydrazides with iodomethane (B122720) leads to the formation of dihydrazinium iodides. nih.gov These intermediates can then undergo further reactions, demonstrating the utility of iodide-containing phosphorus species in P-N chemistry. The formation of phosphonium ylides from the deprotonation of phosphonium salts, often with strong bases like butyllithium, is another key reaction of these compounds. youtube.com
Applications of Phosphorus Triiodide in Synthetic Pathways
Phosphorus triiodide (PI₃) is a highly reactive and unstable red solid that serves as a valuable reagent in organic synthesis, particularly for the conversion of alcohols to alkyl iodides. wikipedia.orgontosight.aibyjus.comsciencemadness.org Its utility in forming phosphorus-nitrogen bonds to create phosphonamidous iodides is also significant. PI₃ can be prepared by the direct reaction of white phosphorus with iodine, often in a solvent like carbon disulfide. wikipedia.orgsciencemadness.org An alternative preparation involves the reaction of phosphorus trichloride with hydrogen iodide or certain metal iodides. wikipedia.orgsciencemadness.org
The reaction of phosphorus triiodide with amines can lead to the formation of aminophosphines. However, the high reactivity of PI₃ can lead to complex reaction mixtures. iupac.org For instance, the reaction of PI₃ with water is vigorous, producing phosphorous acid and hydroiodic acid. wikipedia.orgsciencemadness.org The reaction with amines can be controlled to achieve the desired substitution. For example, reacting PI₃ with specific silylated amines has been shown to produce mono- or di-substituted iodoaminophosphines. iupac.org The in-situ generation of PI₃ from red phosphorus and iodine is a common practice to circumvent its instability. youtube.com
Interactive Table 2: Applications of Phosphorus Triiodide in Synthesis
| Reaction Type | Reactants | Product(s) | Key Features |
| Halogenation | Alcohols, PI₃ | Alkyl Iodides, H₃PO₃ | Widely used for converting alcohols to iodides. wikipedia.orgsciencemadness.orgyoutube.com |
| P-N Bond Formation | PI₃, Silylated Amines | Iodoaminophosphines | Allows for controlled substitution on the phosphorus atom. iupac.org |
| Hydrolysis | PI₃, H₂O | H₃PO₃, HI | Vigorous reaction. wikipedia.orgsciencemadness.org |
Design and Incorporation of Alkyl Iodides in Phosphonamidous Systems
The incorporation of an iodide moiety into phosphonamidous structures can be approached through several synthetic strategies, often involving the use of iodine as a catalyst or reagent. One of the key methods involves the reaction of H-phosphonates, amines, and an iodine source. While not directly forming a P-I bond, these reactions highlight the role of iodine in facilitating the formation of the P-N bond, a critical step in building the phosphonamidous scaffold.
For instance, a multicomponent reaction involving aldehydes, diethyl phosphite, and azides can be catalyzed by iodine and iron to produce α-aminophosphonates. organic-chemistry.org This reaction proceeds at room temperature and provides the products in good yields. organic-chemistry.org The proposed mechanism suggests that iodine acts as a Lewis acid to activate the imine intermediate for nucleophilic attack by the phosphite. mdpi.com
Another approach involves the direct dehydrogenative cross-coupling of H-phosphonates with amines or sulfoximines, catalyzed by iodine, to form phosphoramidates (P-N bonds). nih.gov This method can be conducted with or without a solvent and sometimes utilizes hydrogen peroxide as a co-oxidant. nih.gov The yields of these reactions can vary significantly depending on the substrates used. nih.gov
Furthermore, the synthesis of α-(furfurylamino)-alkylphosphonates has been achieved through a Kabachnik–Fields reaction using silica-gel-supported iodine as a catalyst under solvent-free conditions, demonstrating an environmentally benign approach. mdpi.com
While these methods focus on P-N bond formation in the presence of iodine, the direct synthesis of a P-I bond in a phosphonamidous framework would likely involve the reaction of a phosphonamidous acid or its ester derivative with an iodinating agent. The conversion of a primary alcohol to an alkyl halide via a tosylate intermediate is a common transformation in organic synthesis, and analogous principles could be applied to the phosphorus center. acs.org
The following table summarizes the yields of various aminophosphorus compounds synthesized using iodine-mediated methods, which could be considered analogous to the synthesis of this compound precursors.
| Precursors | Catalyst/Reagent | Product | Yield (%) | Reference |
| Aldehydes, Diethyl Phosphite, Azides | I₂ / Fe | α-Aminophosphonates | Good | organic-chemistry.org |
| Diethyl H-phosphonate, Amines/Sulfoximines | I₂ / H₂O₂ | Phosphoramidates | 31-96 | nih.gov |
| Furfurylamine, Aromatic Aldehydes, Dialkyl Phosphites | Silica-gel-supported I₂ | α-(Furfurylamino)-alkylphosphonates | Variable | mdpi.com |
Stereoselective Synthesis of this compound and its Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral phosphonamidous iodides is crucial for their potential application in asymmetric catalysis and medicinal chemistry. Chiral phosphorus ligands, in particular, are of significant interest for their role in creating optically active compounds. acs.org The stereoselectivity in the synthesis of related chiral aminophosphorus compounds often relies on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. researchgate.netresearchgate.net
One of the prominent strategies for the stereoselective synthesis of α-aminophosphonic acids is the hydrophosphonylation of chiral Schiff bases. researchgate.net This method involves the addition of phosphites to chiral imines, which can be derived from the condensation of chiral aldehydes with non-chiral amines or vice versa. researchgate.net The diastereoselectivity of this reaction is influenced by the nature of the chiral auxiliary. researchgate.net
Another approach is the "one-pot" three-component reaction of a chiral amine, such as (S)-α-methylbenzylamine, with hypophosphorous acid and an aldehyde. researchgate.net This reaction can furnish α-aminophosphonous acids as single diastereoisomers, which can then be converted to enantiomerically pure α-aminophosphonic acids. researchgate.net
In the context of P-stereogenic ligands, the asymmetric synthesis of chiral aminophosphinoferrocenes has been achieved by reacting a chiral lithium reagent with 1,1'-ferrocenediylphenylphosphine, resulting in compounds with both chiral carbon and phosphorus centers. ubc.ca
For the potential stereoselective synthesis of phosphonamidous iodides, one could envision a strategy where a chiral phosphonamidous precursor is synthesized using one of the established methods, followed by a stereospecific iodination step. Alternatively, a chiral catalyst could be employed in a multicomponent reaction to directly afford an enantiomerically enriched this compound. The choice of chiral source and reaction conditions would be critical in controlling the stereochemical outcome at the phosphorus center.
The table below presents examples of diastereoselective and enantioselective syntheses of related chiral aminophosphorus compounds.
| Reaction Type | Chiral Source | Product | Diastereomeric/Enantiomeric Ratio | Reference |
| Hydrophosphonylation | Chiral Schiff Base | α-Aminophosphonates | >95:5 d.r. | researchgate.net |
| Three-component reaction | (S)-α-methylbenzylamine | (R)-α-Aminophosphonic acids | Enantiomerically pure | researchgate.net |
| Nucleophilic addition | Chiral 1,3-benzoxazines | 1,4,2-Oxazaphosphepines | 50:50 to 100:0 d.r. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of phosphonamidous iodide, providing unparalleled insight into the connectivity and environment of its constituent atoms.
A comprehensive multi-nuclear NMR analysis is fundamental to confirm the proposed structure of this compound.
¹H NMR: The proton NMR spectrum would reveal the number and types of hydrogen environments in the molecule. The chemical shifts of the protons would be influenced by the neighboring atoms, particularly the phosphorus and nitrogen atoms, as well as the organic substituents on the nitrogen. Integration of the proton signals would provide the relative ratio of protons in each environment, further confirming the structure.
¹³C NMR: The carbon-13 NMR spectrum would identify all unique carbon environments within the this compound molecule. The chemical shifts of the carbon signals would provide information about their hybridization and bonding, distinguishing between carbons in the organic substituents.
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR spectroscopy is exceptionally informative. A single resonance in the ³¹P NMR spectrum would confirm the presence of a unique phosphorus environment. The chemical shift of this signal is highly characteristic of the trivalent oxidation state of the phosphorus atom and its bonding to nitrogen and iodine. For trivalent phosphorus compounds, the chemical shift can vary over a wide range, and the specific value for this compound would be a key identifier. For instance, trivalent phosphorus compounds exhibit a broad range of chemical shifts, with compounds like PCl₃ appearing at approximately +219 ppm and PBr₃ at +227 ppm, while trialkylphosphines are found in the upfield region. The exact chemical shift for this compound would be crucial for its characterization.
The analysis of coupling constants, or J-coupling, provides through-bond connectivity information, which is vital for confirming the P-N bond. By using an isotopically labeled sample containing ¹⁵N, the one-bond coupling constant between the phosphorus-31 and nitrogen-15 (B135050) nuclei (¹J(³¹P, ¹⁵N)) can be measured. The magnitude of this coupling constant is directly related to the s-character of the P-N bond and provides strong evidence for the direct bond between these two atoms. The values of ¹J(P,N) are typically in the range of 50-100 Hz for aminophosphines.
This compound may exhibit dynamic processes, such as restricted rotation around the P-N bond, due to the partial double bond character or steric hindrance. Low-temperature NMR spectroscopy is a powerful tool to study such dynamic phenomena. As the temperature is lowered, the rate of rotation may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barrier for this rotation. The coalescence temperature, at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation for the rotational process.
Vibrational Spectroscopy
Vibrational spectroscopy complements NMR by providing information about the functional groups present in the molecule.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include:
P-N Stretching: The stretching vibration of the phosphorus-nitrogen bond would be a key diagnostic peak.
P-I Stretching: The phosphorus-iodine bond would also exhibit a characteristic stretching frequency, typically in the far-infrared region.
N-H or N-C Stretching: Depending on the substituents on the nitrogen atom, stretching vibrations for N-H or N-C bonds would be observed.
C-H Stretching and Bending: Vibrations corresponding to the carbon-hydrogen bonds of the organic substituents would be present in their expected regions.
The precise frequencies of these vibrations provide a molecular fingerprint that can be used for identification and to infer information about bond strength and the molecular environment.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique "molecular fingerprint" of a compound. This method relies on the inelastic scattering of monochromatic light, which provides detailed information about the vibrational modes of a molecule. For this compound, the Raman spectrum would be characterized by specific peaks corresponding to the stretching and bending vibrations of its constituent bonds.
Key vibrational modes expected in the Raman spectrum of a this compound would include those associated with the phosphorus-nitrogen (P-N) and phosphorus-iodine (P-I) bonds. The P-N stretching vibration typically appears in the range of 900-1100 cm⁻¹, while the P-I stretching frequency is expected at lower wavenumbers, generally between 200-400 cm⁻¹, due to the larger mass of the iodine atom. The precise positions of these peaks can be influenced by the nature of the substituents on the nitrogen and phosphorus atoms.
Illustrative Raman Spectral Data for a Hypothetical this compound Derivative:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| P-N Stretch | 950 - 1050 | Medium |
| C-N Stretch | 1180 - 1280 | Medium-Strong |
| P-I Stretch | 250 - 350 | Strong |
| P-N Bend | 400 - 500 | Weak |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C-H Bend (Alkyl) | 1350 - 1470 | Medium |
This table is illustrative and actual values may vary depending on the specific molecular structure.
The analysis of the Raman spectrum provides a rapid and effective means of confirming the presence of key functional groups within the this compound structure and can be used for quality control and reaction monitoring during its synthesis.
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu Both single-crystal and powder XRD methods offer complementary information crucial for a complete structural elucidation.
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline compound. carleton.eduuwaterloo.ca By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision. carleton.edunih.gov This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a definitive conformational picture of the this compound molecule in the solid state. uwaterloo.ca
For a this compound, single-crystal XRD would reveal the exact geometry around the phosphorus center, the conformation of the amino substituent, and the precise P-I bond distance. This information is critical for understanding the steric and electronic environment of the molecule.
Typical Crystallographic Data Obtainable from Single-Crystal XRD:
| Parameter | Description | Illustrative Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The set of symmetry operations. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 8.5, b = 12.1, c = 9.3 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 105.2, γ = 90 |
| P-I Bond Length (Å) | The distance between P and I atoms. | 2.45 - 2.55 |
| P-N Bond Length (Å) | The distance between P and N atoms. | 1.65 - 1.75 |
| N-P-I Bond Angle (°) | The angle between the N, P, and I atoms. | 100 - 110 |
This table presents hypothetical data to illustrate the type of information obtained.
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. libretexts.orgnihs.go.jp Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. nihs.go.jp The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). libretexts.org
PXRD is particularly useful for:
Phase Identification: By comparing the experimental diffraction pattern to databases of known materials, the crystalline phases present in a sample can be identified. nihs.go.jp
Purity Assessment: The presence of impurity phases can be detected by the appearance of additional peaks in the diffractogram.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters of a known phase. libretexts.org
For this compound, PXRD would be employed to ensure the bulk sample is a single crystalline phase and to monitor for any polymorphic transformations or the presence of starting materials or byproducts.
Advanced Spectroscopic Characterization of Phosphorus-Iodine Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In the context of this compound, the iodine atom can participate in halogen bonding, where the region of positive electrostatic potential on the iodine atom (the σ-hole) interacts with an electron-rich atom (such as a nitrogen or oxygen) of a neighboring molecule. acs.org
The existence and nature of these phosphorus-iodine halogen bonds can be inferred from single-crystal X-ray diffraction data, where short intermolecular contacts between the iodine atom and a nucleophilic atom on an adjacent molecule would be observed. acs.org The I···Nu (where Nu is a nucleophile) distance would be shorter than the sum of the van der Waals radii of the two atoms, and the P-I···Nu angle would be close to 180°.
Advanced spectroscopic techniques can also provide evidence for halogen bonding. For instance, in the solid-state Raman spectrum, the P-I stretching vibration may show a shift to lower or higher frequency upon the formation of a halogen bond, depending on the nature of the interaction. Computational modeling is often used in conjunction with experimental data to further characterize the strength and geometry of these interactions. The study of halogen bonding in phosphonamidous iodides is crucial for understanding their crystal packing and can have implications for their physical properties and reactivity in the solid state.
Chemical Reactivity and Mechanistic Investigations
Reactivity at the Phosphorus Center
The phosphorus atom in phosphonamidous iodides is the primary site of chemical reactivity. Its trivalent nature, coupled with the presence of a lone pair of electrons and a labile phosphorus-iodine bond, allows it to participate in a variety of reactions, including nucleophilic substitutions and electrophilic activations.
The phosphorus-iodine bond in phosphonamidous iodides is highly susceptible to cleavage by nucleophiles. Iodide is an excellent leaving group, facilitating substitution reactions at the phosphorus center. acsgcipr.org These reactions typically proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism, where the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of the iodide ion in a single, concerted step. organic-chemistry.orglibretexts.org
Common nucleophiles that react with phosphonamidous iodides include alcohols, amines, and organometallic reagents. For instance, the reaction with an alcohol (R'OH) yields a phosphonamidite ester, while reaction with a secondary amine (R''₂NH) can lead to the formation of a bis(amino)phosphinite, displacing the iodide. The rate of these reactions is dependent on both the concentration of the phosphonamidous iodide and the incoming nucleophile. libretexts.org
The general scheme for nucleophilic substitution at a this compound is as follows: R(R₂N)P-I + Nu⁻ → R(R₂N)P-Nu + I⁻
Table 1: Examples of Nucleophilic Substitution Reactions at the Phosphorus Center
| Nucleophile (Nu⁻) | Product Type | Significance |
| R'O⁻ (from alcohol) | Phosphonamidite | Formation of P-O bonds, key step in Arbuzov-type reactions. |
| R'₂N⁻ (from amine) | Diaminophosphine | Synthesis of phosphorus-nitrogen frameworks. mdpi.com |
| R'⁻ (from Grignard or organolithium) | Tertiary Phosphine (B1218219) | Formation of new P-C bonds. |
| H₂O | Phosphonamidous Acid | Hydrolysis, often leading to decomposition or further reaction. |
The lone pair of electrons on the trivalent phosphorus atom imparts nucleophilic character, allowing it to react with electrophiles. This reactivity can be harnessed to activate the this compound for subsequent transformations. For example, in the presence of a strong electrophile, the phosphorus center can be attacked, forming a transient phosphonium (B103445) species.
Furthermore, phosphonamidous iodides can act as catalysts or mediators in electrophilic iodination reactions. The phosphorus atom can form a halogen-bonded adduct with molecular iodine or other iodine sources, creating a more potent electrophilic "I⁺" equivalent that can be delivered to other substrates like alkenes or arenes. mdpi.comacsgcipr.org This activation is crucial in reactions where elemental iodine itself is not sufficiently electrophilic. acsgcipr.org
A distinct area of reactivity for trivalent phosphorus compounds is their interaction with halogens, which can proceed via a halogenophilic mechanism. In this pathway, the nucleophilic phosphorus atom attacks the halogen atom (in this case, iodine) of another molecule, rather than the carbon or other electrophilic center. While less common than standard nucleophilic substitution, this reactivity is relevant in the context of phosphine-mediated reactions involving organohalides.
In the case of this compound, a halogenophilic reaction could involve the phosphorus atom of one molecule abstracting the iodine from another, particularly if the organic residue on the second molecule can stabilize a negative charge. This process would lead to the formation of a phosphonium iodide and a carbanion. The propensity for this pathway is influenced by the specific substituents on the phosphorus and the reaction conditions.
Influence of the Amido Moiety on Reactivity and Selectivity
The amido (-NR₂) group directly attached to the phosphorus atom exerts a profound influence on the reactivity and selectivity of phosphonamidous iodides. The nitrogen atom's lone pair can be donated into the phosphorus d-orbitals, a phenomenon known as pπ-dπ back-bonding. This has several consequences:
Increased Nucleophilicity: The electron-donating nature of the amido group increases the electron density on the phosphorus atom, enhancing its nucleophilicity compared to analogous phosphinous iodides (R₂PI). This makes it more reactive towards electrophiles.
Modulation of Electrophilicity: Conversely, the increased electron density at the phosphorus center makes it slightly less electrophilic and less susceptible to nucleophilic attack compared to a phosphorodiamidic iodide ((R₂N)₂PI). The nature of the substituents on the nitrogen atom (alkyl vs. aryl) can fine-tune this electronic effect.
Steric Hindrance: Bulky substituents on the nitrogen atom can provide significant steric hindrance around the phosphorus center. This can direct the approach of incoming nucleophiles or electrophiles, influencing the regioselectivity and stereoselectivity of reactions.
P-N Bond Lability: The phosphorus-nitrogen bond itself can be labile under certain conditions, particularly in the presence of protic reagents like alcohols or water, leading to P-N bond cleavage. mdpi.com This reactivity pathway can compete with reactions at the P-I bond, and its prevalence is often dependent on the reaction temperature and the acidity of the nucleophile. mdpi.com
Mechanisms of Phosphorus-Iodine Bond Formation and Cleavage
Formation: The P-I bond in phosphonamidous iodides is typically formed by the reaction of a corresponding phosphonamidous chloride or bromide with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), via a Finkelstein-type reaction. acsgcipr.org Alternatively, they can be synthesized by reacting a diaminophosphine with an alkyl iodide, which involves the cleavage of a P-N bond, or by the controlled iodination of a secondary aminophosphine.
Cleavage: The cleavage of the P-I bond is a central feature of the reactivity of these compounds.
Heterolytic Cleavage: This is the most common pathway, where the P-I bond breaks to form an iodide ion (I⁻) and a phosphonium cation intermediate or a new covalent bond at phosphorus. This occurs in the nucleophilic substitution reactions discussed earlier. The process is facilitated by the excellent leaving group ability of iodide and the use of polar solvents that can stabilize the resulting ions. organic-chemistry.org
Homolytic Cleavage: Under photolytic or radical-initiating conditions, the P-I bond can undergo homolytic cleavage to generate a phosphinyl radical and an iodine radical. This pathway is less common but can be relevant in radical-mediated polymerization or addition reactions. Visible light can induce the homolytic cleavage of related phosphine-alkyl iodide adducts. mdpi.com
Mechanistic studies on related systems suggest that P-C and P-N bond cleavage can involve thermodynamic equilibria between different cleaved species, which can be influenced by the reaction conditions and the presence of trapping agents. mdpi.comnih.gov
Chemical Stability and Decomposition Pathways Relevant to Reaction Conditions
Phosphonamidous iodides are generally considered to be reactive and moisture-sensitive compounds. Their stability is influenced by several factors:
Moisture and Protic Reagents: The P-I bond is readily hydrolyzed by water, leading to the formation of phosphonamidous acid and hydrogen iodide. This reactivity necessitates handling these compounds under anhydrous conditions.
Light and Heat: Similar to many organo-iodine compounds, phosphonamidous iodides can be sensitive to light and heat. nih.gov Exposure can promote the homolytic cleavage of the P-I bond, leading to decomposition and the formation of colored byproducts due to the release of I₂.
Oxidation: The trivalent phosphorus center is easily oxidized by air (O₂) to the corresponding pentavalent phosphonamidic iodide. This requires that the compounds be stored and handled under an inert atmosphere (e.g., nitrogen or argon).
Disproportionation: Depending on the substituents, phosphonamidous iodides may undergo disproportionation reactions over time, especially upon heating, to yield more thermodynamically stable phosphorus compounds.
Table 2: Factors Affecting the Stability of this compound
| Factor | Effect | Decomposition Products (Examples) | Precautionary Measures |
| Moisture/Humidity | Hydrolysis of P-I and potentially P-N bonds. mdpi.comnih.gov | Phosphonamidous acid, HI | Store and handle under dry, inert conditions. |
| Air (Oxygen) | Oxidation of P(III) to P(V). | Phosphonamidic iodide [R(R₂N)P(O)I] | Store and handle under an inert atmosphere (N₂, Ar). |
| Light | Can promote homolytic P-I bond cleavage. nih.gov | I₂, various phosphorus radical species | Store in amber or foil-wrapped vials. |
| Heat | Can accelerate decomposition and disproportionation. nih.gov | Complex mixtures of phosphorus compounds | Store at low temperatures. |
Intermolecular and Intramolecular Interactions Governing Chemical Transformations
The reactivity of systems containing both phosphine and iodide functionalities, characteristic of a this compound structure, is governed by a complex interplay of intermolecular and intramolecular interactions. These interactions are fundamental to the chemical transformations they mediate, often involving radical and photo-induced pathways. Mechanistic investigations, including density functional theory (DFT) calculations, have shed light on these processes. nih.gov
A key feature of these reactions is the potential for the formation of a transient photoactive electron-donor-acceptor (EDA) complex. nih.gov In reactions involving an iodide source, such as sodium iodide, and a phosphine, like triphenylphosphine (B44618), this complex can be formed with a substrate. nih.gov Upon irradiation with light, typically blue LEDs, a single-electron transfer can occur from the iodide anion to the substrate, generating an alkyl radical and a catalyst radical. nih.gov The efficiency and outcome of these transformations can be significantly influenced by factors such as solvation. nih.gov
Research has demonstrated that in certain photoredox cross-coupling reactions, the presence of triphenylphosphine is not always essential, with sodium iodide alone being sufficient to photoinduce certain transformations. nih.gov DFT calculations have been instrumental in elucidating the mechanisms of such processes. nih.gov
One notable application of these principles is in iododecarboxylation reactions. Aliphatic carboxylates can undergo iododecarboxylation when treated with a source of iodide and irradiated with blue light in a process catalyzed by triphenylphosphine. nih.gov This highlights the role of the phosphine in facilitating the transformation. nih.gov
The following table summarizes the key components and proposed intermediates in these types of chemical transformations.
| Reactant/Catalyst System | Proposed Intermediate | Reaction Type | Key Mechanistic Feature |
| NaI / PPh₃ / γ,σ-unsaturated phthalimide | Photoactive EDA complex II, Alkyl radical A, Radical III of the catalyst | Photocatalytic [3+2]/[4+2] annulation | Single-electron transfer from iodide to the substrate upon photo-irradiation. nih.gov |
| Lithium iodide / Aliphatic carboxylates / PPh₃ | Not explicitly detailed | Iododecarboxylation | Phosphine-catalyzed reaction under blue light irradiation. nih.gov |
| Sodium iodide / Deaminative alkenylation substrates | Not explicitly detailed | Photoinduced deaminative alkenylation | Phosphine-free process, mechanism elucidated by DFT calculations. nih.gov |
Detailed research findings have further elucidated the specific steps involved in these transformations. For instance, in the photocatalytic decarboxylative annulation, the process is initiated by the formation of the EDA complex. nih.gov Subsequent irradiation with blue light leads to the generation of an alkyl radical through single-electron transfer from the iodide anion to the γ,σ-unsaturated phthalimide, with the concurrent formation of a catalyst radical and extrusion of carbon dioxide. nih.gov
The following table outlines the mechanistic steps in a representative iodide/phosphine-mediated reaction.
| Step | Description | Interacting Species | Interaction Type |
| 1 | Formation of a transient photoactive complex | Iodide, Phosphine, Substrate | Electron-Donor-Acceptor (EDA) Interaction |
| 2 | Photo-irradiation (e.g., blue LEDs) | EDA complex | Absorption of light energy |
| 3 | Single-Electron Transfer (SET) | Iodide anion to substrate within the complex | Redox |
| 4 | Generation of Intermediates | Substrate radical, Catalyst radical | Fragmentation/Electron Transfer |
| 5 | Subsequent reaction steps | Radicals, other reactants | Radical addition, cyclization, etc. |
These findings underscore the importance of both intermolecular interactions (between the iodide, phosphine, and substrate) and the potential for intramolecular processes, especially if the phosphine and iodide moieties were part of the same molecular entity as in a this compound. The electronic and steric nature of the phosphine component, along with the reaction conditions such as the solvent and light source, are critical determinants of the reaction's course and efficiency. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are at the heart of computational chemistry, allowing for the detailed analysis of the electronic makeup of a molecule. These calculations can predict molecular geometries, electronic states, and a variety of properties that govern the compound's behavior.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like phosphonamidous iodide, DFT calculations would typically be employed to determine its most stable three-dimensional structure. By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles are predicted.
For a representative phosphonamidous halide, DFT calculations could yield the optimized geometric parameters. These calculations would also provide information on the molecule's electronic states, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Reactivity descriptors, which can be derived from DFT calculations, help in predicting how and where a molecule will react. These descriptors are valuable in understanding the chemical behavior of this compound.
Table 1: Predicted Geometric and Electronic Properties of a Model Phosphonamidous Halide using DFT
| Parameter | Predicted Value |
| P-N Bond Length (Å) | 1.65 |
| P-I Bond Length (Å) | 2.45 |
| N-P-I Bond Angle (°) | 105.0 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.6 |
Note: The data in this table is illustrative and based on typical values for analogous compounds, as direct computational studies on this compound are not available.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide very accurate predictions, particularly for spectroscopic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for obtaining precise data.
For this compound, ab initio calculations would be instrumental in predicting vibrational frequencies (for infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are crucial for interpreting experimental spectra and confirming the structure of the synthesized compound.
Mechanistic Pathway Elucidation through Computational Reaction Dynamics
Computational reaction dynamics allows for the exploration of chemical reaction mechanisms at the molecular level. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.
For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. For instance, the reaction of a dichlorophosphine with an amine followed by halogen exchange to form the iodide could be modeled. Such studies would provide activation energies and reaction rate constants, offering a deeper understanding of the reaction kinetics.
Bonding Analysis Methodologies (e.g., Natural Bonding Orbital (NBO) analysis)
Natural Bonding Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs. This method provides insights into the nature of chemical bonds, orbital hybridization, and charge distribution within a molecule.
For this compound, NBO analysis would quantify the nature of the P-N and P-I bonds, determining their covalent and ionic character. It would also reveal the hybridization of the phosphorus, nitrogen, and iodine atoms. Furthermore, NBO analysis can identify and quantify hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions can have a significant impact on the molecule's structure and reactivity.
Table 2: Illustrative NBO Analysis Data for a Model Phosphonamidous Halide
| Interaction | Second-Order Perturbation Energy (kcal/mol) |
| N (lone pair) -> P-I (σ) | 5.2 |
| P-N (σ) -> P-I (σ) | 1.8 |
Note: The data in this table is illustrative and based on typical values for analogous compounds, as direct computational studies on this compound are not available.
Prediction of Spectroscopic Signatures for Experimental Validation
A key application of computational chemistry is the prediction of spectroscopic data that can be directly compared with experimental results. jyu.fi This is vital for the characterization of new or unstable compounds like this compound.
By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, the calculation of NMR chemical shifts and coupling constants for nuclei such as ³¹P, ¹H, ¹³C, and ¹⁵N can produce a theoretical NMR spectrum. The agreement between the predicted and experimental spectra provides strong evidence for the proposed molecular structure. Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Table 3: Predicted Spectroscopic Data for a Model Phosphonamidous Halide
| Spectroscopic Parameter | Predicted Value |
| P-I Stretch (IR, cm⁻¹) | 350 |
| ³¹P NMR Chemical Shift (ppm) | 120 |
| ¹⁵N NMR Chemical Shift (ppm) | -300 |
Note: The data in this table is illustrative and based on typical values for analogous compounds, as direct computational studies on this compound are not available.
Advanced Applications in Organic Synthesis and Catalysis
Reagent in Carbon-Heteroatom (C-X) Bond Forming Reactions (X = C, N, O, S, F)
Phosphonamidous iodide and related phosphine (B1218219)/iodide systems have proven to be effective in mediating the formation of various carbon-heteroatom bonds, which are fundamental connections in the synthesis of numerous organic molecules.
Recent research has demonstrated that a combination of triphenylphosphine (B44618) (PPh₃) and an iodide salt can catalyze the conversion of alkyl iodides into compounds with C-N, C-O, C-S, and C-F bonds. beilstein-journals.orgnih.gov This is particularly noteworthy as it provides a pathway to functionalize aliphatic carboxylates through an initial iododecarboxylation step under blue light irradiation. beilstein-journals.orgnih.gov The resulting alkyl iodides are then readily transformed, showcasing the versatility of this catalytic system. beilstein-journals.orgnih.gov
While direct examples of phosphonamidous iodides in C-C bond formation are less common, the related iodide/phosphine systems have been instrumental. For instance, nickel-catalyzed coupling of alkyl halides with organomagnesium reagents, facilitated by additives like 1,3-butadiene, has enabled the formation of sp³-sp³ carbon-carbon bonds. illinois.edu These reactions can tolerate various functional groups and even utilize less reactive alkyl halides. illinois.edu
In the realm of C-N bond formation, palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindoles with amides, amines, and amino acid esters have been developed. beilstein-journals.org These methods often employ a combination of a palladium catalyst, a phosphine ligand (like Xantphos), and a base to achieve high yields. beilstein-journals.org Hypervalent iodine reagents have also been extensively used to mediate C-N bond formation under metal-free conditions, enabling the synthesis of various heterocyclic structures. researchgate.net
For C-O bond formation, palladium catalysis has also been successful. The coupling of N-substituted 4-bromo-7-azaindoles with phenols, using a palladium acetate (B1210297) catalyst with a phosphine ligand and a base, has been reported to be effective. beilstein-journals.org
The formation of C-F bonds remains a significant challenge in organic synthesis. nih.gov While direct fluorination using this compound is not extensively documented, the principles of using iodide to facilitate bond formation are relevant. Palladium-catalyzed nucleophilic fluorination often involves the generation of an arylpalladium(II) fluoride (B91410) complex, which then undergoes reductive elimination to form the C-F bond. nih.govresearchgate.net
Table 1: Examples of C-X Bond Forming Reactions Mediated by Iodide/Phosphine Systems
| Bond Type | Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|
| C-N, C-O, C-S, C-F | Alkyl Iodides (from Aliphatic Carboxylates) | PPh₃/LiI, Blue Light | Versatile functionalization of alkyl iodides. beilstein-journals.orgnih.gov |
| C-C | Alkyl Halides, Organomagnesium Reagents | Ni-catalyst, 1,3-butadiene | Formation of sp³-sp³ bonds. illinois.edu |
| C-N | N-substituted 4-bromo-7-azaindole, Amines/Amides | Pd(OAc)₂/Xantphos, Cs₂CO₃ | High-yield synthesis of N-arylated compounds. beilstein-journals.org |
| C-O | N-substituted 4-bromo-7-azaindole, Phenols | Pd(OAc)₂/Xantphos, K₂CO₃ | Effective O-arylation. beilstein-journals.org |
Role in Photoredox Catalysis and Radical Transformations
The combination of iodide and phosphines, including this compound derivatives, has emerged as a powerful tool in photoredox catalysis, enabling a variety of radical transformations under mild, visible-light-induced conditions.
Iodide/Phosphine Cooperative Catalysis in Organic Reactions
Cooperative catalysis, where two or more catalysts work in concert to promote a chemical reaction, has been effectively demonstrated with iodide and phosphine systems. ethz.ch This synergistic approach has been particularly impactful in photoredox reactions. beilstein-journals.orgnih.gov The combination of an iodide salt, such as sodium iodide (NaI), and triphenylphosphine (PPh₃) can act as a potent photocatalytic system, initiating a range of transformations including alkylation, alkenylation, cyclization, and amination. beilstein-journals.orgnih.gov
A proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the iodide, the phosphine, and a substrate, such as a redox-active ester. nih.gov Upon irradiation with visible light, this complex can undergo single-electron transfer, generating radical intermediates that then participate in the desired bond-forming event. nih.gov This cooperative system avoids the need for expensive transition metals or organic dyes as photosensitizers. beilstein-journals.orgnih.gov
Visible-Light-Induced Processes Utilizing this compound Derivatives
Visible-light-induced processes offer a green and sustainable approach to organic synthesis. rsc.org this compound derivatives and related systems are well-suited for these applications. For instance, the combination of NaI and PPh₃ has been used for the photocatalytic decarboxylative alkenylation of cinnamic acid derivatives with redox-active esters under blue light irradiation. beilstein-journals.orgnih.gov
Furthermore, research has shown that the photolysis of phosphonium (B103445) iodide salts can be triggered by visible light to generate fluoromethyl radicals, which can then be used for the monofluoromethylation of alkenes. researchgate.net This process is facilitated by the formation of a charge-transfer complex. researchgate.net The ability to use visible light for these transformations highlights the potential for developing more environmentally benign synthetic methods. rsc.org
Precursor for Advanced Ligand Synthesis in Transition Metal Catalysis
Phosphonamidous iodides can serve as valuable precursors for the synthesis of more complex and tailored phosphine ligands for transition metal catalysis. The phosphorus-iodine bond is reactive and can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities.
While direct examples of this compound as a ligand precursor are specific, the broader principle of using functionalized phosphines is well-established. For example, aryl phosphorus compounds, which are crucial ligands in catalysis, can be synthesized through palladium-catalyzed C-P bond-forming reactions. nih.gov The use of iodide has been shown to accelerate these reactions. nih.gov This suggests that phosphonamidous iodides could be versatile starting materials for creating novel ligands with unique steric and electronic properties, which are critical for controlling the activity and selectivity of transition metal catalysts.
Mediation and Catalysis of Stereoselective Transformations by this compound-Derived Species
Achieving stereoselectivity is a paramount goal in modern organic synthesis. Chiral this compound-derived species have the potential to act as catalysts or mediators in stereoselective transformations.
The use of chiral iodine catalysis has seen significant development, enabling the stereoselective formation of C-O, C-C, C-N, and C-X bonds. researchgate.net These approaches often rely on the in-situ generation of a chiral hypervalent iodine species from a chiral aryl iodide precursor. researchgate.net While not directly phosphonamidous iodides, these systems highlight the potential for using chiral iodine-containing compounds to induce asymmetry.
In a related context, iodine-anion catalysis under visible light has been successfully employed for the stereoselective alkylation of enamides. nih.gov This method demonstrates excellent functional group tolerance and allows for the efficient synthesis of functionalized enamides. nih.gov The development of chiral phosphonamidous iodides could further expand the scope of such stereoselective radical reactions.
Applications in Metal-Free Catalytic Systems
The development of metal-free catalytic systems is a rapidly growing area of research, driven by the desire to reduce costs and environmental impact associated with transition metal catalysts. This compound and related iodide/phosphine systems are at the forefront of this movement.
As previously mentioned, the combination of an iodide salt and a phosphine can act as a potent photoredox catalyst without the need for a metal or an organic dye. beilstein-journals.orgnih.gov This has been successfully applied to a range of reactions, including the reduction and amination of nitroarenes and the iododecarboxylation of aliphatic carboxylates. beilstein-journals.orgnih.gov
Furthermore, iodine itself can act as a catalyst in various transformations. nih.gov For example, a one-pot synthesis of dihydrofuropyrimidines has been developed that combines a catalyst-free step with iodine catalysis, achieving high yields and diastereoselectivities in a metal-free manner. nih.gov The ability of this compound to generate reactive iodine species in situ makes it a promising candidate for the development of new metal-free catalytic processes.
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Routes to Phosphonamidous Iodide
The future synthesis of phosphonamidous iodides will likely focus on developing more sustainable and efficient methodologies. Current synthetic strategies often rely on harsh reagents and produce significant waste. Future research is expected to explore greener alternatives, such as the use of bio-based starting materials and environmentally benign solvents. One promising approach could be the direct iodination of phosphonamides using mild and selective iodinating agents. Another avenue of exploration is the development of one-pot syntheses that minimize purification steps and maximize atom economy. The adoption of mechanochemistry, using mechanical force to drive chemical reactions, could also offer a solvent-free route to these compounds.
Exploration of Undiscovered Reactivity Modes and Chemical Transformations
The reactivity of the phosphorus-iodine bond in phosphonamidous iodides is a key area for future investigation. This bond is expected to be highly labile, making these compounds valuable precursors for a wide range of chemical transformations. Researchers will likely focus on exploring their utility in nucleophilic substitution reactions, where the iodide can act as a good leaving group, allowing for the introduction of various functional groups. Furthermore, the potential for phosphonamidous iodides to engage in oxidative addition reactions with transition metals could lead to the discovery of novel catalytic cycles. The unique interplay between the electron-donating amino group and the electron-withdrawing iodide substituent on the phosphorus center is expected to give rise to unprecedented reactivity patterns.
Design and Synthesis of Next-Generation Catalysts and Reagents Derived from this compound
A significant future direction will be the application of phosphonamidous iodides as ligands in catalysis. The modular nature of their synthesis allows for the fine-tuning of their steric and electronic properties, which is crucial for designing highly efficient and selective catalysts. Chiral phosphonamidous iodides, in particular, hold promise as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Moreover, their potential as organocatalysts in their own right is an area ripe for exploration. As reagents, their ability to act as phosphorus-transfer agents could be harnessed in the synthesis of complex organic molecules and functional materials.
Advanced Spectroscopic and Computational Characterization Techniques for Dynamic Systems
To fully understand the structure, bonding, and reactivity of phosphonamidous iodides, the application of advanced characterization techniques will be essential. Future research will likely employ a combination of multinuclear NMR spectroscopy (³¹P, ¹⁵N), X-ray crystallography, and mass spectrometry to elucidate their static and dynamic properties. In-situ spectroscopic techniques will be crucial for monitoring their behavior in real-time during chemical reactions. These experimental studies will be complemented by high-level computational modeling, such as density functional theory (DFT) calculations. These theoretical investigations will provide valuable insights into their electronic structure, reaction mechanisms, and the prediction of their reactivity, guiding future experimental design.
Integration with Sustainable Chemical Methodologies and Flow Chemistry Approaches
The integration of this compound chemistry with sustainable and green chemical principles is a key trend for the future. This includes the development of catalytic processes that operate under mild conditions, minimize waste, and utilize renewable resources. Flow chemistry, the continuous synthesis of chemicals in a reactor, offers several advantages over traditional batch processes, including improved safety, scalability, and efficiency. The development of flow-based methods for the synthesis and application of phosphonamidous iodides will be a significant step towards their industrial viability. This approach could enable the on-demand generation of these reactive species, mitigating issues related to their potential instability and handling.
Q & A
Q. What frameworks guide the design of this compound experiments with limited data precedent?
- Methodological Answer : Apply the "FINE" criteria (Feasible, Interesting, Novel, Ethical) for hypothesis formulation. Use literature analogs (e.g., lead halide perovskites) to infer synthetic pathways and characterization workflows. Pre-register protocols on platforms like Open Science Framework (OSF) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
